2-(3,4-Difluorophenyl)propan-2-ol

Description

Contextualization within the Research Landscape of Fluorinated Aromatic Alcohols

Fluorinated alcohols represent a unique class of compounds that have garnered considerable research attention. Their distinct properties, such as high polarity, strong hydrogen-bonding capabilities, and low nucleophilicity, set them apart from their non-fluorinated counterparts. alfa-chemistry.comresearchgate.net These characteristics make them valuable as solvents that can promote and enable challenging chemical transformations, often in the absence of a traditional catalyst. researchgate.netrsc.org

In the realm of organic synthesis, fluorinated alcohols are employed as versatile building blocks for the creation of more complex molecules. alfa-chemistry.comsigmaaldrich.com They serve as precursors in the synthesis of a wide array of organofluorine compounds, which are integral to the development of new pharmaceuticals, including anesthetics and antibacterial agents. alfa-chemistry.com The presence of fluorine can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated alcohols key intermediates in drug discovery. nih.gov

Strategic Relevance of the 3,4-Difluorophenyl Moiety in Contemporary Chemical Design

The 3,4-difluorophenyl group is a common structural motif in a variety of biologically active compounds and advanced materials. The strategic incorporation of two fluorine atoms onto the phenyl ring can profoundly influence a molecule's electronic properties, conformation, and metabolic fate. This makes the 3,4-difluorophenyl moiety a valuable component in the design of new chemical entities.

This structural unit is a key building block in the synthesis of various pharmaceuticals. For instance, it is a component of certain antifungal agents and precursors to neuromodulators. smolecule.com Research has indicated that the presence of the difluorophenyl group can enhance the antifungal efficacy of triazole-based compounds when compared to their non-fluorinated analogs. smolecule.com Furthermore, this moiety is a crucial intermediate in the synthesis of complex molecules such as Ticagrelor, a triazolopyrimidine compound. quickcompany.ingoogleapis.comgoogle.com

Unique Structural Features and Stereochemical Considerations of 2-(3,4-Difluorophenyl)propan-2-ol

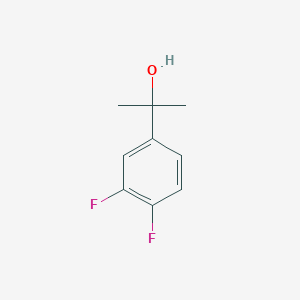

The structure of this compound consists of a propan-2-ol backbone where the C2 carbon is attached to a 3,4-difluorophenyl ring and two methyl groups. This arrangement classifies it as a tertiary alcohol. The key structural features are the aromatic ring with two fluorine substituents at the 3 and 4 positions and the hydroxyl group on the tertiary carbon.

From a stereochemical perspective, this compound is an achiral molecule. The C2 carbon, which is bonded to the hydroxyl group, the difluorophenyl ring, and two identical methyl groups, is not a stereocenter. This simplifies its synthesis as there is no need for chiral resolution or asymmetric synthesis to obtain a single enantiomer. However, it is often used as a precursor or intermediate in the synthesis of chiral molecules where stereochemistry is a critical factor in subsequent steps. quickcompany.ingoogleapis.comgoogle.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₉H₁₀F₂O | 172.17 | 173276-80-7 bldpharm.com |

| 2-(3,4-Difluorophenyl)propanal | C₉H₈F₂O | 170.16 | Not Available |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride | C₉H₁₀F₂N · HCl | 205.64 | 1402222-66-5 chemicalbook.com |

| Fluconazole | C₁₃H₁₂F₂N₆O | 306.27 | 86386-73-4 |

Note: Data for 2-(3,4-Difluorophenyl)propanal is inferred from related structures.

Overview of Research Gaps and Potential Avenues for Investigation

While the significance of fluorinated aromatic alcohols and the 3,4-difluorophenyl moiety is well-established, direct research focused exclusively on this compound is limited. Much of the available information positions it as an intermediate in more complex synthetic pathways. smolecule.comquickcompany.ingoogleapis.com

A significant research gap exists in the comprehensive characterization of its reactivity and its potential applications as a standalone functional molecule. Future investigations could explore its utility as a novel solvent or co-solvent in organic reactions, leveraging its unique polarity and hydrogen bonding capabilities. Furthermore, a systematic study of its derivatization could unveil new classes of compounds with potential biological activities. Exploring its role as a building block for novel polymers or materials with tailored properties could also be a fruitful area of research. A deeper understanding of its metabolic profile could also provide insights for the design of new drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMFBKYZCIEADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,4 Difluorophenyl Propan 2 Ol

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.orgamazonaws.comyoutube.comdeanfrancispress.com For 2-(3,4-difluorophenyl)propan-2-ol, the most logical disconnection is at the carbon-carbon bond between the phenyl ring and the propan-2-ol moiety, or at the carbon-carbon bonds of the propan-2-ol unit itself.

This disconnection approach reveals two primary precursors:

A 3,4-difluorophenyl-containing fragment: This can be a Grignard reagent (3,4-difluorophenylmagnesium halide) or an organolithium species (3,4-difluorophenyllithium).

A three-carbon ketone: Acetone (B3395972) is the most direct and common precursor for the 2-propanol core.

Alternatively, a disconnection can be made starting from a difluoroacetophenone derivative. This approach is particularly relevant when considering Grignard-mediated reactions.

Strategies for the Construction of the 2-Propanol Core

The formation of the tertiary alcohol core is the central challenge in synthesizing this compound. Two primary organometallic strategies are widely employed.

Grignard Reagent-Mediated Carbonyl Addition Reactions with Difluoroacetophenone Derivatives.adichemistry.comwisc.edu

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. adichemistry.comwisc.edu In this context, it involves the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) with 1-(3,4-difluorophenyl)ethan-1-one (3',4'-difluoroacetophenone). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the acetophenone (B1666503) derivative. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound. wisc.edulibretexts.orglibretexts.org

Reaction Scheme:

Formation of Grignard Reagent: CH₃X + Mg → CH₃MgX (in dry ether)

Addition to Ketone: C₈H₆F₂O + CH₃MgX → Intermediate alkoxide

Acidic Workup: Intermediate alkoxide + H₃O⁺ → C₉H₁₀F₂O + Mg(OH)X

This method is advantageous due to the ready availability of both starting materials. The reaction conditions typically involve anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the quenching of the highly reactive Grignard reagent. adichemistry.comlibretexts.org

Organolithium Approaches for Alkyl-Aryl Bond Formation.wisc.edu

Similar to Grignard reagents, organolithium reagents are potent nucleophiles. libretexts.orgyoutube.com The synthesis can be achieved by reacting 3,4-difluorophenyllithium with acetone. The organolithium reagent is typically prepared in situ from a corresponding halogenated precursor (e.g., 1-bromo-3,4-difluorobenzene) and a strong lithium base like n-butyllithium or by direct reaction with lithium metal. libretexts.orgmasterorganicchemistry.com

Reaction Scheme:

Formation of Organolithium Reagent: C₆H₃F₂Br + 2Li → C₆H₃F₂Li + LiBr (in a hydrocarbon solvent)

Addition to Ketone: C₆H₃F₂Li + (CH₃)₂CO → Intermediate lithium alkoxide

Aqueous Workup: Intermediate lithium alkoxide + H₂O → C₉H₁₀F₂O + LiOH

Organolithium reagents are generally more reactive than their Grignard counterparts, which can sometimes lead to side reactions. However, they can be advantageous in specific situations where Grignard reagents may be less effective. libretexts.org

Chemo- and Regioselective Synthesis Techniques

While the synthesis of the achiral this compound is relatively straightforward, the synthesis of more complex molecules containing this moiety often requires high chemo- and regioselectivity. For instance, in the synthesis of carbazole (B46965) derivatives, palladium-catalyzed Buchwald-Hartwig amination followed by C/N-arylation is a powerful one-pot process. researchgate.net Mechanistic studies have been crucial in understanding and controlling the chemo- and regioselectivity of these sequential bond-forming steps. researchgate.net The choice of ligands and bases can significantly influence the outcome of such reactions.

Stereoselective Synthetic Pathways for Enantiomerically Enriched this compound.google.com

The synthesis of enantiomerically enriched versions of this compound or its derivatives is crucial for pharmaceutical applications. Several strategies can be employed:

Chiral Resolution: Racemic mixtures of intermediates, such as trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, can be separated into their respective enantiomers through crystallization with a chiral resolving agent. google.com

Asymmetric Synthesis: The use of chiral catalysts or auxiliaries can direct the reaction to favor the formation of one enantiomer over the other. For example, the reduction of a ketone precursor using a chiral oxazaborolidine catalyst can yield an enantiomerically enriched alcohol. google.comquickcompany.ingoogle.com Another approach involves the derivatization of an intermediate with a chiral auxiliary, such as Oppolzer's sultam, to guide a diastereoselective cyclopropanation. google.com

A recent development in stereoselective synthesis involves the use of tris(pentafluorophenyl)borane (B72294) (BCF) as a metal-free catalyst for the glycosylation of glycals, achieving exclusive α-anomeric selectivity. nih.gov While not directly applied to the title compound, this highlights the potential of modern catalytic systems for achieving high stereoselectivity.

Optimization of Reaction Parameters and Process Intensification

| Parameter | Considerations | Impact on Synthesis |

| Solvent | Solubility of reactants, boiling point, and potential for side reactions. Acetonitrile (B52724) has been identified as a "greener" and effective solvent in some related oxidative coupling reactions. scielo.br | Can significantly affect reaction rates and selectivity. |

| Temperature | Balancing reaction rate with the stability of reactants and intermediates. | Higher temperatures can increase reaction rates but may also lead to decomposition or side product formation. |

| Reactant Stoichiometry | The molar ratio of the organometallic reagent to the ketone can influence the conversion and yield. | An excess of the organometallic reagent is often used to ensure complete conversion of the ketone. |

| Catalyst Loading | In catalyzed reactions, the amount of catalyst used can impact reaction time and cost. | Optimization is crucial for economic viability, especially in large-scale production. |

| Reaction Time | Monitoring the reaction progress to determine the optimal time for quenching. | Longer reaction times do not always lead to higher yields and can result in the formation of byproducts. scielo.br |

Process intensification techniques, such as using solvent-free reaction conditions, can also be explored to improve the environmental footprint of the synthesis. rsc.orgmdpi.com For example, the synthesis of certain pyrrol-3-ol compounds has been successfully achieved under solvent-free conditions by heating the reactants. mdpi.com

Implementation of Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound, a tertiary alcohol, provides a valuable case study for the application of green chemistry principles. Traditional synthetic methods, while effective, often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions. Modern approaches seek to redesign these pathways to enhance sustainability, safety, and efficiency. The primary route to this alcohol involves the Grignard reaction, a classic carbon-carbon bond-forming method. leah4sci.compressbooks.pub Greener implementations focus on improving this established reaction by addressing key principles such as atom economy, solvent selection, and the use of alternative energy sources.

A standard synthesis involves the reaction of a methyl Grignard reagent, such as methylmagnesium bromide, with 3',4'-difluoroacetophenone. The reaction proceeds via nucleophilic addition to the carbonyl group, followed by an acidic workup to yield the final tertiary alcohol product. youtube.comyoutube.com

Atom Economy

One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. google.com The Grignard reaction, being an addition reaction, is inherently more atom-economical than substitution or elimination reactions. leah4sci.com

Table 1: Theoretical Atom Economy for the Grignard Synthesis of this compound This table illustrates the calculation for the main addition reaction followed by an acidic workup.

| Reactants | Formula | Molar Mass (g/mol) |

|---|---|---|

| 3',4'-Difluoroacetophenone | C₈H₆F₂O | 156.13 |

| Methylmagnesium Bromide | CH₃MgBr | 119.23 |

| Total Mass of Reactants | 275.36 | |

| Products | Formula | Molar Mass (g/mol) |

| This compound (Desired) | C₉H₁₀F₂O | 172.17 |

| Magnesium Salts (Byproduct) | Variable (e.g., Mg(OH)Br, MgClBr after workup) | |

| Theoretical Atom Economy (%) (Mass of Desired Product / Total Mass of Reactants) x 100 | ~62.5% |

Safer Solvents and Reaction Conditions

The prevention of waste and the use of safer solvents are cornerstones of green chemistry. Grignard reactions traditionally require anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the organomagnesium reagent and prevent its decomposition by protic substances. leah4sci.combeyondbenign.org These solvents, however, are highly flammable, can form explosive peroxides, and have environmental disposal concerns.

Research has identified several greener alternative solvents that can be successfully employed in Grignard reactions. umb.edu These alternatives aim to reduce hazards while maintaining or improving reaction efficiency.

2-Methyltetrahydrofuran (2-MeTHF) : Derived from renewable resources like corncobs, 2-MeTHF is a promising alternative to THF. It has a higher boiling point and a lower tendency to form peroxides, enhancing safety. umb.edu

Cyclopentyl methyl ether (CPME) : CPME is another hydrophobic ether solvent with a high boiling point and low peroxide formation risk. Its limited miscibility with water simplifies product extraction and reduces aqueous waste streams. umb.edu

Table 2: Comparison of Traditional and Greener Solvents for Grignard Reactions

| Solvent | Boiling Point (°C) | Source | Key Green Advantages |

|---|---|---|---|

| Diethyl Ether (Traditional) | 34.6 | Petrochemical | - |

| Tetrahydrofuran (THF) (Traditional) | 66 | Petrochemical | - |

| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Renewable | Higher boiling point, reduced peroxide formation, renewable origin. umb.edu |

| Cyclopentyl Methyl Ether (CPME) | 106 | Petrochemical | High boiling point, resists peroxide formation, easy separation from water. umb.edu |

Catalysis and Alternative Methodologies

While the Grignard reaction itself is stoichiometric in magnesium, other aspects of the synthesis can be improved. Furthermore, emerging technologies offer entirely new pathways that align more closely with green chemistry ideals.

Mechanochemistry : A significant advancement is the use of ball-milling to conduct Grignard reactions. This mechanochemical technique can generate the Grignard reagent from magnesium and an organohalide in the presence of only a catalytic amount of solvent. sciencedaily.com This approach drastically reduces the use of hazardous solvents, can proceed at room temperature (reducing energy input), and enhances safety by minimizing the risk of exposure to air and moisture. sciencedaily.comsoton.ac.uk

Photochemical Methods : Recent innovations have demonstrated the synthesis of tertiary alcohols using visible-light photochemistry. One platform enables the reaction between dicarbonyl compounds and arylamines in water, an exceptionally green solvent, to form sterically hindered tertiary alcohols. rsc.org While not yet applied to this compound specifically, this represents a frontier in sustainable synthesis.

Biocatalysis : The synthesis of precursors can also be made greener. For instance, the ketone precursor, 3',4'-difluoroacetophenone, is typically made via a Friedel-Crafts acylation of 1,2-difluorobenzene. While this uses a catalyst, greener catalysts can be employed. Furthermore, biocatalytic methods are being developed for the asymmetric reduction of ketones to chiral alcohols, showcasing the potential for enzymes to create valuable chiral building blocks in an environmentally benign manner.

By focusing on greener solvents like 2-MeTHF, innovative techniques like ball-milling, and improving the atom economy, the synthesis of this compound can be systematically redesigned to be safer, more efficient, and more sustainable.

Chemical Reactivity and Mechanistic Investigations of 2 3,4 Difluorophenyl Propan 2 Ol

Functional Group Transformations of the Tertiary Hydroxyl Group

The tertiary nature of the hydroxyl group in 2-(3,4-Difluorophenyl)propan-2-ol presents unique challenges and opportunities for functional group transformations. Steric hindrance around the hydroxyl-bearing carbon significantly influences the choice of reaction conditions and mechanisms.

Etherification Reactions via Williamson Ether Synthesis or Mitsunobu Reaction

Etherification of a tertiary alcohol like this compound requires careful consideration of the reaction mechanism to avoid competing elimination reactions.

Williamson Ether Synthesis: This classic method for forming ethers proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com For the etherification of this compound, the alcohol must first be deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding tertiary alkoxide. This alkoxide can then react with a primary alkyl halide.

The reaction's success hinges on using a primary alkyl halide, as secondary and especially tertiary halides will predominantly lead to elimination (E2) products due to the basicity of the tertiary alkoxide. wikipedia.orgbyjus.com The steric bulk of the 2-(3,4-difluorophenyl)propan-2-oxide nucleophile does not prevent the reaction with unhindered primary halides.

| Reactant 1 (Alcohol) | Base | Reactant 2 (Alkyl Halide) | Solvent | Product Type | Key Considerations |

| This compound | NaH, KH | Primary Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | THF, DMF | Tertiary Ether | Alkyl halide must be primary to avoid E2 elimination. byjus.comlearncbse.in |

| This compound | NaH, KH | Secondary Alkyl Halide | THF, DMF | Mixture of Ether and Alkene | Elimination is a significant side reaction. |

| This compound | NaH, KH | Tertiary Alkyl Halide | THF, DMF | Alkene (Major) | Elimination is the predominant pathway. masterorganicchemistry.com |

Mitsunobu Reaction: The Mitsunobu reaction facilitates the conversion of alcohols to various functional groups, including ethers and esters, typically with inversion of stereochemistry. wikipedia.orgresearchgate.net The standard reaction involves an alcohol, a nucleophile (like a phenol (B47542) for etherification or a carboxylic acid for esterification), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org

However, the conventional Mitsunobu reaction is generally most effective for primary and secondary alcohols. missouri.eduorganic-chemistry.org Tertiary alcohols often fail to react or give low yields due to steric hindrance, which impedes the formation of the key oxyphosphonium intermediate. Modified protocols have been developed to extend the reaction's scope to include sterically hindered tertiary alcohols. For instance, using phenoxydiphenylphosphine (B80858) instead of triphenylphosphine has been reported to enable the condensation of tertiary alcohols. tcichemicals.com Another approach involves using more reactive azodicarboxylates. wikipedia.org The reaction of this compound would likely require these specialized conditions to proceed efficiently.

Esterification Protocols for Hydroxyl Derivatization

Direct esterification of tertiary alcohols is often challenging due to steric hindrance and the propensity for the alcohol to undergo dehydration under acidic conditions.

Standard Fischer esterification, which involves reacting a carboxylic acid and an alcohol with a strong acid catalyst, is generally inefficient for tertiary alcohols. ncerthelp.com The acidic conditions and heat required can easily lead to the elimination of water to form an alkene.

More effective methods for the acylation of sterically hindered alcohols like this compound involve the activation of the carboxylic acid. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and highly effective method for synthesizing esters from tertiary alcohols. organic-chemistry.org This method avoids strong acids, thus suppressing the dehydration side reaction. organic-chemistry.org Other protocols may use acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. tsijournals.com

| Method | Acylating Agent | Coupling Agent/Catalyst | Base | Key Features |

| Fischer Esterification | Carboxylic Acid | H₂SO₄, TsOH | None | Inefficient; prone to alkene formation via dehydration. |

| Steglich Esterification | Carboxylic Acid | DCC | DMAP (catalytic) | Mild conditions, high yields for hindered alcohols. organic-chemistry.org |

| Acyl Chloride Method | Acyl Chloride | None | Pyridine | Highly reactive; base neutralizes HCl byproduct. |

| Acid Anhydride Method | Acid Anhydride | DMAP (catalytic) | Pyridine (optional) | Less reactive than acyl chlorides but effective. |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group is a poor leaving group, and for nucleophilic substitution to occur, it must first be activated. In the case of a tertiary benzylic alcohol like this compound, this is typically achieved under acidic conditions.

Protonation of the hydroxyl group by a strong acid converts it into a good leaving group (H₂O). Departure of water generates a tertiary benzylic carbocation. This carbocation is stabilized by both the tertiary nature and resonance with the phenyl ring, although the electron-withdrawing fluorine atoms may slightly destabilize it compared to a non-fluorinated analogue.

The reaction then proceeds via an SN1 mechanism, where the carbocation is trapped by a nucleophile. However, the carbocation can also lose a proton from an adjacent carbon, leading to a competing E1 elimination reaction, which often yields a mixture of alkene products. youtube.comlibretexts.org The ratio of substitution to elimination depends on the reaction conditions and the nature of the nucleophile.

A specialized method for achieving nucleophilic substitution on tertiary benzylic alcohols involves a two-step protocol. The alcohol is first activated with reagents like thionyl chloride (SOCl₂) or concentrated HCl to form a tertiary benzylic chloride. This intermediate is then treated with a nucleophile, such as an organometallic reagent like trimethylaluminum, to afford the substitution product. organic-chemistry.orgnih.gov This approach has been shown to be effective for installing alkyl groups on aromatic rings in positions that are difficult to access through direct Friedel-Crafts alkylation. nih.gov

Reactions Involving the 3,4-Difluorophenyl Aromatic Ring

The reactivity of the aromatic ring is governed by the electronic properties of its substituents: the two fluorine atoms and the 2-hydroxypropyl group.

Electrophilic Aromatic Substitution: Regioselectivity and Electronic Effects of Fluorine Substituents

In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring determine the rate and regioselectivity of the reaction. masterorganicchemistry.comlibretexts.org

Fluorine atoms: Halogens are an interesting class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the ring less nucleophilic. uci.edu However, they are ortho-, para- directing because they can donate a lone pair of electrons through resonance (+M effect), which stabilizes the cationic intermediate (arenium ion) when the electrophile attacks at the ortho or para positions. uci.edulibretexts.org

2-hydroxypropyl group (-C(CH₃)₂OH): This is an alkyl group, which is weakly activating and ortho-, para- directing due to a positive inductive effect (+I) and hyperconjugation. uci.edu

In this compound, the directing effects of these groups must be considered collectively. The two fluorine atoms are at positions 3 and 4. The alkyl group is at position 1. The available positions for substitution are 2, 5, and 6.

Position 2: ortho to the alkyl group and ortho to the fluorine at C3.

Position 5: meta to the alkyl group, para to the fluorine at C2 (hypothetical), and meta to the fluorine at C3. More accurately, it is ortho to the fluorine at C4.

Position 6: ortho to the alkyl group and meta to the fluorine at C3.

The activating alkyl group strongly directs ortho and para. Since the para position (C4) is blocked, it directs to C2 and C6. The fluorine at C3 directs ortho (to C2 and C4) and para (to C6). The fluorine at C4 directs ortho (to C3 and C5) and para (to C1).

Considering these effects:

Attack at C2: Favored by being ortho to the activating alkyl group and ortho to the F at C3.

Attack at C5: Favored by being ortho to the F at C4, but meta to the activating alkyl group.

Attack at C6: Favored by being ortho to the activating alkyl group and para to the F at C3.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Halogenated Analogues

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. libretexts.orglibretexts.org To apply this reaction to this compound, a halogenated analogue must first be prepared.

This can be achieved via electrophilic aromatic substitution, for example, by bromination of this compound to introduce a bromine atom onto the aromatic ring, likely at the C6 position as discussed above, to yield 2-(2-bromo-4,5-difluorophenyl)propan-2-ol or 2-(5-bromo-2,3-difluorophenyl)propan-2-ol depending on the IUPAC numbering of the resulting compound.

This halogenated analogue can then serve as the electrophilic partner in a Suzuki-Miyaura coupling. The reaction typically involves a palladium(0) catalyst, a base, and an organoboronic acid. libretexts.org The reaction is highly versatile and tolerates a wide range of functional groups, including the tertiary alcohol present in the molecule.

| Component | Examples | Function |

| Aryl Halide | 2-(Bromo-3,4-difluorophenyl)propan-2-ol | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, Vinylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation. sigmaaldrich.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent. |

| Solvent | Toluene, Dioxane, DMF, Water | Reaction medium |

This synthetic route allows for the construction of complex biaryl or aryl-alkenyl structures based on the this compound scaffold.

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

Key transformations for a tertiary benzylic alcohol such as this compound primarily involve reactions proceeding through a carbocation intermediate, such as acid-catalyzed dehydration and potential Friedel-Crafts alkylation reactions.

The most characteristic reaction is the acid-catalyzed dehydration to form alkenes. For this compound, this would lead to the formation of 2-(3,4-difluorophenyl)propene. Being a tertiary alcohol, the reaction is expected to proceed via an E1 (Elimination, unimolecular) mechanism. chemguide.co.uklibretexts.org The rate-determining step is the formation of a tertiary benzylic carbocation.

Table 1: Predicted Kinetic and Thermodynamic Parameters for the Dehydration of 2-(Aryl)propan-2-ols

| Compound | Relative Rate of Dehydration (k_rel) | Activation Energy (Ea) | Carbocation Stability |

| 2-Phenylpropan-2-ol | 1 (Reference) | Lower | Higher |

| This compound | < 1 | Higher | Lower |

This table presents predicted trends. Actual values require experimental determination.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Analysis

The elucidation of the precise reaction mechanism for transformations of this compound would involve a combination of spectroscopic and computational methods.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be instrumental. In-situ NMR monitoring of the reaction could allow for the identification of intermediates and the determination of reaction kinetics by tracking the disappearance of the starting material and the appearance of products over time. docbrown.info The chemical shifts of the aromatic protons and carbons, as well as the fluorine atoms, would be sensitive to the electronic changes during the reaction, providing evidence for the formation of charged intermediates.

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the alcohol and the appearance of a C=C stretch of the alkene product would be key indicators of the reaction progress.

Mass Spectrometry (MS): Used for product identification and could potentially be used to detect transient intermediates under specific experimental setups.

Computational Analysis:

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms at a molecular level. smu.edumdpi.com For the acid-catalyzed dehydration of this compound, a computational study would typically involve:

Mapping the Potential Energy Surface (PES): Calculating the energies of the reactant, the protonated alcohol, the transition state for water loss, the carbocation intermediate, the transition state for deprotonation, and the final alkene product. nih.gov

Transition State (TS) Theory: The calculated energy of the transition state would allow for the theoretical determination of the activation energy and the reaction rate constant. mdpi.com

Natural Bond Orbital (NBO) Analysis: This analysis would be used to study the charge distribution in the carbocation intermediate, quantifying the destabilizing effect of the difluorophenyl group.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would confirm that the identified transition state correctly connects the reactant and product of that step. smu.edu

Table 2: Hypothetical Computational Data for the E1 Dehydration of this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactant (Alcohol) | 0 | C-O bond length: ~1.45 Å |

| Protonated Alcohol | +5 to +10 | C-O⁺ bond length: ~1.55 Å |

| Transition State (Water Loss) | +25 to +35 | Elongated C-O bond: >2.0 Å |

| Carbocation Intermediate | +15 to +25 | Planar C⁺ center |

| Product (Alkene + H₂O) | +5 to +15 | C=C bond length: ~1.34 Å |

Note: These values are hypothetical and serve to illustrate the type of data generated from computational studies. The actual values would depend on the level of theory and basis set used.

By comparing the computationally derived energy barriers and reaction pathways with experimental kinetic data, a detailed and validated reaction mechanism can be established. The difluoro-substitution provides an interesting case study for understanding the electronic effects of substituents on the stability and reactivity of benzylic carbocations.

Spectroscopic Characterization and Structural Analysis of 2 3,4 Difluorophenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution 1H NMR and 13C NMR Investigations.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic molecules. The ¹H NMR spectrum of 2-(3,4-difluorophenyl)propan-2-ol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The two methyl groups are chemically equivalent and would therefore appear as a single, sharp singlet, integrating to six protons. The hydroxyl proton, depending on the solvent and concentration, may appear as a broad or sharp singlet.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, distinct signals are expected for the two equivalent methyl carbons, the quaternary carbon of the propan-2-ol moiety, and the six carbons of the difluorophenyl ring. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing effects of the fluorine substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~1.5 (s, 6H) | ~31 |

| -OH | Variable (s, 1H) | - |

| C-OH | - | ~71 |

| Aromatic CH | 7.1 - 7.5 (m, 3H) | 115 - 125 |

| Aromatic C-F | - | 148 - 152 (d) |

| Aromatic C-C(CH₃)₂OH | - | ~140 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. s = singlet, m = multiplet, d = doublet.

19F NMR Spectroscopy for Elucidating Fluorine Chemical Environments.nih.govhuji.ac.ilwikipedia.orgbiophysics.org

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. nih.gov The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing sharp signals over a wide chemical shift range. huji.ac.ilwikipedia.org This technique is particularly adept at revealing the electronic environment around each fluorine atom. biophysics.org

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-3 and C-4 positions of the phenyl ring. The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide unambiguous evidence for their substitution pattern. The ortho- and meta-couplings to the adjacent aromatic protons would further confirm the structural assignment.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC) for Probing Spin-Spin Couplings and Connectivities.

To definitively establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be instrumental in correlating the aromatic protons with each other, helping to decipher the complex splitting patterns in the aromatic region of the ¹H NMR spectrum.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton(s). For instance, the signal for the methyl carbons would show a correlation to the singlet of the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for identifying quaternary carbons and for assembling the molecular fragments. For example, correlations would be expected between the methyl protons and the quaternary carbon of the propan-2-ol group, as well as the ipso-carbon of the phenyl ring.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy.docbrown.infodocbrown.info

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad and strong absorption in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info C-H stretching vibrations of the methyl and aromatic groups would appear in the 3100-2850 cm⁻¹ region. docbrown.info

The presence of the aromatic ring would give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Crucially, strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1300 and 1100 cm⁻¹. The precise positions of these bands would be diagnostic of the difluoro-substitution pattern.

Table 2: Expected Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1300 - 1100 | Strong |

| C-O Stretch | 1200 - 1000 | Medium to Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar or symmetric bonds. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone. The C=C stretching vibrations of the phenyl ring would be expected to produce strong and sharp bands. The C-F stretching vibrations would also be observable, and their positions would complement the FT-IR data. The symmetric stretching of the C-C bonds of the propan-2-ol moiety would also be more prominent in the Raman spectrum.

Together, FT-IR and Raman spectroscopy offer a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and providing a unique fingerprint for identification.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₉H₁₀F₂O), this method confirms the molecular weight and provides structural information through the analysis of its fragmentation pattern upon ionization.

The molecular weight of this compound is 172.17 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺•) and various fragment ions. The molecular ion peak for this compound would be observed at an m/z of 172.

The fragmentation of this compound is predictable based on its structure as a tertiary alcohol. libretexts.org Key fragmentation pathways include:

Alpha (α) Cleavage: The bond between the tertiary carbon and one of the methyl groups can break, resulting in the loss of a methyl radical (•CH₃). This process forms a stable, resonance-stabilized oxonium ion. libretexts.orglibretexts.org

Dehydration: Alcohols can readily lose a molecule of water (H₂O) upon ionization. libretexts.org This is a common fragmentation pathway for alcohols. libretexts.org

The fragmentation pattern provides a unique fingerprint for the molecule. The most stable and therefore most abundant ion in the spectrum is known as the base peak. docbrown.info For tertiary alcohols, the α-cleavage fragment is often the base peak due to its high stability. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |

|---|---|---|

| 172 | [C₉H₁₀F₂O]⁺• (Molecular Ion) | - |

| 157 | [C₈H₇F₂O]⁺ | •CH₃ |

| 154 | [C₉H₈F₂]⁺• | H₂O |

| 127 | [C₇H₅F₂]⁺ | C₂H₅O• |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. ufg.br The primary chromophore—the part of the molecule that absorbs light—in this compound is the 3,4-difluorophenyl group.

The substituted benzene (B151609) ring gives rise to characteristic π → π* electronic transitions. libretexts.org The presence of fluorine atoms as substituents on the benzene ring can cause a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shift of the absorption maxima (λmax) compared to unsubstituted benzene. The hydroxyl and isopropyl groups attached to the ring typically have a minor effect on the main absorption bands of the phenyl chromophore.

Table 2: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Electronic Transition | Expected λmax Range (nm) | Chromophore |

|---|---|---|---|

| E-band | π → π* | ~200 - 220 | 3,4-Difluorophenyl |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Compound Analysis (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. aps.org A key requirement for chirality is typically the presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups. quora.com

To determine if this compound is chiral, we must examine its structure. The central carbon atom of the propan-2-ol moiety is bonded to the following four groups:

A hydroxyl group (-OH)

A 3,4-difluorophenyl group

A methyl group (-CH₃)

A second methyl group (-CH₃)

Since two of the substituents on the central carbon atom are identical (two methyl groups), the molecule does not have a stereocenter. It is achiral and superimposable on its mirror image. Therefore, this compound will not exhibit optical activity and is not a suitable candidate for analysis by chiroptical spectroscopy techniques like Circular Dichroism.

X-ray Crystallography for Solid-State Structural Conformation (if single crystals can be obtained)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org This method involves diffracting a beam of X-rays off a single, well-ordered crystal. wikipedia.org The resulting diffraction pattern allows for the calculation of electron density maps, from which the exact positions of atoms, bond lengths, and bond angles can be determined.

Computational Chemistry and Theoretical Investigations of 2 3,4 Difluorophenyl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) are pivotal in exploring the intricacies of molecular structure and behavior.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(3,4-Difluorophenyl)propan-2-ol, DFT calculations, often employing a basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. unair.ac.idresearchgate.net This optimization seeks to find the minimum energy conformation of the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles.

The optimized geometry corresponds to a stationary point on the potential energy surface. To confirm that this structure is a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable equilibrium structure. These calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O | 1.43 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-F | 1.35 Å | |

| C-C (aliphatic) | 1.54 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-C (propanol) | 112.0° | |

| F-C-C | 118.5° |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values from computational studies of similar fluorinated aromatic compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Activity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the fluorine atoms is expected to influence the energies of these frontier orbitals. Computational studies on analogous molecules have shown that such substitutions can lower both HOMO and LUMO energies. researchgate.netasianresassoc.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

Note: The data in this table is hypothetical and serves as an illustrative example based on computational studies of similar fluorinated aromatic compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. asianresassoc.org The MEP map is color-coded to indicate different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a high electron density around the oxygen atom of the hydroxyl group and the fluorine atoms, making these areas potential sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group and the aromatic protons would exhibit a more positive electrostatic potential, marking them as sites for nucleophilic interactions.

Fukui Function Analysis for Local Reactivity Descriptors

Fukui function analysis is a method rooted in DFT that helps to identify the most reactive sites within a molecule. researchgate.netdntb.gov.ua It quantifies the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. This allows for the prediction of which atoms are most likely to act as nucleophiles or electrophiles.

The Fukui function comes in three main forms:

f+ for nucleophilic attack (electron acceptance)

f- for electrophilic attack (electron donation)

f0 for radical attack

By calculating these indices for each atom in this compound, one can pinpoint the specific atoms that are most susceptible to various types of chemical reactions. For instance, atoms with a high f+ value are prime candidates for nucleophilic attack. nih.govbeilstein-journals.org

Table 3: Predicted Fukui Function Indices for Selected Atoms of this compound (Hypothetical Data)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| O (hydroxyl) | 0.15 | 0.08 |

| C (ipso to propanol) | 0.05 | 0.12 |

| C-F (carbon) | 0.11 | 0.04 |

Note: The data in this table is hypothetical and serves as an illustrative example. Higher values indicate greater reactivity for the specified type of attack.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. biust.ac.bw MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be employed to explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. This is particularly useful for understanding the flexibility of the propanol (B110389) side chain and its orientation relative to the difluorophenyl ring.

Furthermore, MD simulations are invaluable for studying the effects of solvents on molecular structure and behavior. mdpi.com By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent influences the molecule's conformation and its interactions with other species. This is crucial for understanding its behavior in a realistic chemical environment.

In Silico Prediction of Spectroscopic Parameters (NMR chemical shifts, IR/Raman spectra, UV-Vis absorption)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret and verify experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions can aid in the assignment of complex experimental NMR spectra.

IR/Raman Spectra: As mentioned earlier, the calculation of vibrational frequencies using DFT can be used to generate theoretical infrared (IR) and Raman spectra. unair.ac.id These predicted spectra can be compared with experimental results to identify and assign vibrational modes to specific functional groups and molecular motions.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax), providing insights into the electronic structure and chromophores within the molecule.

Table 4: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C-OH) | ~72 ppm |

| Chemical Shift (Aromatic C-F) | ~148-152 ppm | |

| IR | Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |

| Vibrational Frequency (C-F stretch) | ~1250 cm⁻¹ | |

| UV-Vis | λmax | ~270 nm |

Note: The data in this table is hypothetical and serves as an illustrative example based on computational studies of similar molecules.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models are predictive tools that correlate the structural or property-based descriptors of a series of compounds with their chemical reactivity. For this compound, QSRR studies can be instrumental in predicting its behavior in various chemical transformations, such as oxidation, dehydration, or substitution reactions.

The development of a QSRR model for this compound would typically involve the following steps:

Dataset Curation: A dataset of compounds structurally related to this compound would be assembled. This set would include molecules with variations in the substituents on the phenyl ring or modifications to the propan-2-ol side chain. Experimental data on their reaction rates or equilibrium constants for a specific chemical transformation would also be collected.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using quantum chemistry methods (e.g., DFT) and include properties like orbital energies (HOMO, LUMO), atomic charges, and electrostatic potential. The presence of two fluorine atoms on the phenyl ring significantly influences the electronic distribution and reactivity of the molecule. smolecule.com

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical relationship between the calculated descriptors and the observed reactivity. The predictive power of the resulting model is then rigorously assessed using internal and external validation techniques.

A hypothetical QSRR study on the dehydration of tertiary alcohols related to this compound could yield a model that predicts the rate of carbocation formation based on descriptors like the stability of the potential carbocation, the charge on the hydroxyl oxygen, and the steric hindrance around the alcohol group.

Table 1: Hypothetical Descriptors for a QSRR Study on the Dehydration of Phenylpropanol Derivatives

| Compound | Rate Constant (s⁻¹) | HOMO (eV) | LUMO (eV) | C-O Bond Length (Å) | Steric Hindrance Index |

| 2-Phenylpropan-2-ol | 1.2 x 10⁻⁴ | -9.2 | 0.5 | 1.43 | 0.65 |

| 2-(4-Fluorophenyl)propan-2-ol | 8.5 x 10⁻⁵ | -9.4 | 0.3 | 1.44 | 0.68 |

| This compound | 5.1 x 10⁻⁵ | -9.6 | 0.1 | 1.45 | 0.71 |

| 2-(4-Methoxyphenyl)propan-2-ol | 3.4 x 10⁻³ | -8.9 | 0.6 | 1.42 | 0.75 |

Force Field Development and Refinement for Classical Simulations

Classical molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, but their accuracy is fundamentally dependent on the quality of the underlying force field. ethz.ch A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. usc.edu For a relatively novel or specific compound like this compound, existing general-purpose force fields like GAFF, OPLS, or CHARMM may not provide the required accuracy for detailed studies. ethz.chj-octa.com Therefore, the development and refinement of a specific force field for this molecule is a critical step.

The process of developing a force field for this compound would involve:

Parameter Assignment: The initial parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions are often taken from a general force field.

Quantum Mechanical Calculations: High-level quantum mechanical (QM) calculations, typically using Density Functional Theory (DFT), are performed to obtain a reference potential energy surface. researchgate.net These calculations provide accurate information about the molecule's geometry, vibrational frequencies, and torsional energy profiles. For instance, the potential energy scan for the rotation around the C-C bond connecting the phenyl ring and the propanol group is crucial for accurately representing the molecule's conformational preferences.

Parameter Optimization: The initial force field parameters are then refined by fitting them to the QM data. This is often an iterative process where the parameters are adjusted to minimize the difference between the force field-calculated properties and the QM reference values. nih.gov Advanced methods may use machine learning to aid in this parameterization process. ethz.ch

Validation: The refined force field is validated by comparing its predictions for various physical properties (e.g., density, heat of vaporization, diffusion coefficients) with available experimental data or more extensive QM calculations.

The development of an accurate force field for this compound would enable reliable MD simulations to study its behavior in different environments, such as in solution or at interfaces. This can provide insights into its solvation properties, conformational dynamics, and interactions with other molecules.

Table 2: Example of Force Field Parameter Refinement for the Dihedral Angle of the Phenyl-Propanol Linkage

| Dihedral Angle (degrees) | QM Energy (kcal/mol) | Initial FF Energy (kcal/mol) | Refined FF Energy (kcal/mol) |

| 0 | 2.5 | 3.1 | 2.6 |

| 30 | 1.8 | 2.2 | 1.9 |

| 60 | 0.5 | 0.8 | 0.6 |

| 90 | 0.0 | 0.1 | 0.0 |

| 120 | 0.7 | 1.0 | 0.8 |

| 150 | 2.1 | 2.5 | 2.2 |

| 180 | 2.8 | 3.4 | 2.9 |

Synthesis and Characterization of Derivatives and Analogues of 2 3,4 Difluorophenyl Propan 2 Ol

Design Principles for Modifying the 2-(3,4-Difluorophenyl)propan-2-ol Scaffold

The modification of the this compound scaffold is guided by established principles in medicinal chemistry and material science. The primary objectives of these modifications are to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties.

Key design principles include:

Introduction of Hydrogen Bond Donors and Acceptors: The tertiary alcohol provides a hydrogen bond donor and acceptor site. Modifications often involve converting the hydroxyl group into ethers or esters to modulate this property. The difluoro-substituted phenyl ring can also participate in non-covalent interactions.

Introduction of Pharmacophoric Groups: Specific functional groups or heterocyclic rings with known biological relevance can be incorporated to target particular enzymes or receptors. The difluorophenyl moiety itself is a common feature in many bioactive compounds due to the unique electronic properties of fluorine.

Stereochemical Control: The creation of chiral centers can lead to stereoisomers with distinct biological activities. The synthesis of enantiomerically pure analogues is a key strategy to improve potency and reduce off-target effects.

A foundational method for synthesizing the core structure of this compound involves the Grignard reaction. This reaction would utilize a Grignard reagent prepared from a difluorohalobenzene and magnesium, which then reacts with a suitable ketone. For instance, the reaction of 3,4-difluorophenylmagnesium bromide with acetone (B3395972) would yield this compound. wikipedia.org This straightforward synthesis provides a reliable source of the parent compound for further derivatization.

Introduction of Diverse Functional Groups (e.g., Nitrogenous Heterocycles like Triazoles, Indoles)

A significant area of interest is the incorporation of nitrogenous heterocycles, such as triazoles and indoles, which are prevalent in many biologically active molecules. masterorganicchemistry.comgoogle.com

Synthesis of Triazole Derivatives:

One common approach to introduce a triazole ring is through a "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A hypothetical pathway to a triazole derivative of this compound could involve the following steps:

Alkylation of the Tertiary Alcohol: The hydroxyl group of this compound can be alkylated with a small bifunctional molecule containing a terminal alkyne, such as propargyl bromide, in the presence of a base. This would form an ether linkage.

Azide-Alkyne Cycloaddition: The resulting alkyne-functionalized derivative can then be reacted with an organic azide (B81097) in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Synthesis of Indole (B1671886) Derivatives:

The introduction of an indole moiety can be more complex. A possible synthetic strategy could involve a Fischer indole synthesis. This would require the synthesis of a suitable hydrazine (B178648) precursor derived from the this compound scaffold. Alternatively, coupling reactions such as the Suzuki or Buchwald-Hartwig reactions could be employed to link a pre-formed indole ring to the difluorophenyl ring of the scaffold, although this would likely require modification of the starting material to include a suitable leaving group on the aromatic ring.

| Compound ID | Functional Group | Synthetic Approach | Potential Properties |

| DFP-T1 | 1,2,3-Triazole | CuAAC | Enhanced metabolic stability, potential for improved binding to biological targets |

| DFP-I1 | Indole | Fischer Indole Synthesis | Increased aromatic interactions, potential for DNA intercalation or enzyme inhibition |

Stereospecific Synthesis of Chiral Analogues

The creation of chiral analogues of this compound can be achieved through several stereoselective synthetic methods. Since the parent compound is achiral, chirality must be introduced by modifying the propan-2-ol backbone.

One potential strategy involves the asymmetric reduction of a prochiral ketone precursor. For example, a ketone with a longer carbon chain attached to the carbonyl group, such as 1-(3,4-difluorophenyl)propan-1-one, could be reduced using a chiral reducing agent like a CBS catalyst (Corey-Bakshi-Shibata catalyst) to yield a chiral secondary alcohol. Subsequent reaction with a methyl Grignard reagent would then produce a chiral tertiary alcohol.

Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. An enantioenriched starting material could also be used from a chiral pool. chem-station.com

| Analogue ID | Chiral Center | Synthetic Method | Potential Advantage |

| (R)-DFP-analog | C2 of propanol (B110389) backbone | Asymmetric Reduction | Improved target specificity |

| (S)-DFP-analog | C2 of propanol backbone | Chiral Auxiliary | Reduced off-target effects |

Investigation of Structure-Property Relationships in Novel Derivatives

The systematic synthesis of a library of derivatives allows for the investigation of structure-property relationships (SPR). By comparing the physicochemical and biological properties of the different analogues, researchers can deduce the influence of specific functional groups and structural motifs.

For instance, the introduction of the difluoro moiety on the phenyl ring is known to affect the compound's pKa, lipophilicity, and metabolic stability. Fluorine's high electronegativity can influence the electronic environment of the entire molecule.

A hypothetical study on the structure-property relationships of this compound derivatives could involve synthesizing a series of compounds with varying substituents on the phenyl ring or with different heterocyclic moieties attached to the propan-2-ol backbone. These compounds would then be evaluated for a specific property, such as their binding affinity to a particular protein or their catalytic activity.

| Derivative | Modification | Expected Impact on Properties |

| Ether derivative | -OH to -OR | Increased lipophilicity, altered hydrogen bonding capability |

| Ester derivative | -OH to -OC(O)R | Potential for prodrug strategy, altered solubility |

| Amino derivative | Introduction of -NH2 | Increased polarity, potential for salt formation |

| Triazole derivative | Addition of triazole ring | Increased nitrogen content, potential for improved metabolic stability |

Role of 2 3,4 Difluorophenyl Propan 2 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The 3,4-difluorophenyl motif is a crucial component in a number of complex fluorinated organic molecules, particularly in the pharmaceutical industry. The synthesis of key intermediates for the antiplatelet drug Ticagrelor, for instance, relies on precursors containing this specific difluorophenyl structure. google.comnih.govgoogle.comgoogleapis.com

One of the pivotal intermediates in the synthesis of Ticagrelor is (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. google.comgoogle.comgoogleapis.com Various patented synthetic routes to this cyclopropylamine (B47189) start from 3,4-difluorobenzaldehyde. google.comgoogle.com A common strategy involves the formation of a propenoic acid derivative, which is then subjected to cyclopropanation. google.comgoogle.com

A plausible and efficient synthetic pathway to a key cyclopropane (B1198618) intermediate can be envisioned starting from 2-(3,4-Difluorophenyl)propan-2-ol. The tertiary alcohol functionality allows for a straightforward acid-catalyzed dehydration reaction to yield 2-(3,4-difluorophenyl)propene. chemguide.co.ukdoubtnut.comyoutube.comweebly.comshaalaa.com This alkene is a prime candidate for various cyclopropanation reactions, which are well-established methods for forming three-membered rings. nih.govmasterorganicchemistry.comrsc.org The resulting difluorophenyl-substituted cyclopropane can then be further functionalized to afford the desired complex molecules.

Table 1: Key Intermediates in the Synthesis of Ticagrelor Precursors

| Compound Name | Structure | Role in Synthesis |

| 3,4-Difluorobenzaldehyde | Starting material for the synthesis of Ticagrelor intermediates. google.comgoogle.com | |

| (E)-3-(3,4-Difluorophenyl)acrylonitrile | Intermediate formed from 3,4-difluorobenzaldehyde. google.com | |

| trans-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic acid | Key cyclopropane intermediate. google.comgoogle.com | |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine | Crucial chiral amine intermediate for Ticagrelor. google.comgoogle.comgoogleapis.com |

The strategic placement of the difluoro-substituted aromatic ring is critical for the biological activity of the final pharmaceutical product. The use of this compound as a precursor offers a potential route to these vital intermediates, highlighting its importance in the synthesis of complex, high-value organic molecules.

Building Block for Advanced Materials and Specialty Chemicals

The incorporation of fluorinated moieties into organic materials can significantly enhance their properties, such as thermal stability, chemical resistance, and specific electronic characteristics. smolecule.com While direct research on the application of this compound in materials science is not extensively documented, its structural features suggest its potential as a valuable building block for advanced materials and specialty chemicals.

The difluorophenyl group is a known component in the design of liquid crystals. rsc.org The introduction of fluorine atoms can influence the dielectric anisotropy and other mesomorphic properties of the final material. Although specific liquid crystals derived from this compound are not detailed in the available literature, the core structure is analogous to other fluorinated compounds used in this field.

Furthermore, the tertiary alcohol group of this compound can be a point of polymerization or attachment to a polymer backbone. This could potentially lead to the development of specialty coatings with enhanced surface properties or fluoropolymers with tailored thermal and chemical resistance.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of the Compound | Desired Properties |

| Liquid Crystals | As a core structural unit. rsc.org | Tailored dielectric anisotropy, enhanced thermal stability. |

| Fluoropolymers | As a monomer or additive. | Increased thermal and chemical resistance, specific surface properties. |

| Specialty Coatings | As a component in polymer synthesis. | Improved durability, hydrophobicity, and chemical resistance. smolecule.com |

Intermediate in the Development of Scaffolds for Chemical Biology Research

In the field of chemical biology, small molecules are essential tools for probing biological systems. Fluorinated compounds are of particular interest due to the unique properties conferred by the fluorine atom, which can act as a subtle yet powerful modulator of biological activity. nih.govresearchgate.netresearchgate.net The 3,4-difluorophenylpropan-2-ol scaffold provides a platform for the synthesis of novel probes and inhibitors.

The tertiary alcohol can be functionalized to introduce various reporter groups or reactive moieties for covalent labeling of proteins. The difluorophenyl group can participate in specific interactions within a protein's binding site, potentially leading to highly selective inhibitors. While specific examples utilizing this compound are not prevalent in the literature, the synthesis of various fluorinated heterocycles, which are common scaffolds in medicinal chemistry, often involves intermediates with similar structural motifs. nih.govresearchgate.netresearchgate.netnih.gov

The development of chiral building blocks is also a significant area of chemical biology research. nih.govrsc.orgtcichemicals.com The propan-2-ol backbone of the title compound presents an opportunity for asymmetric synthesis, leading to chiral intermediates that can be used to construct stereochemically defined biological probes.

Table 3: Potential Roles of this compound in Chemical Biology

| Application | Role of the Compound | Key Features |

| Enzyme Inhibitors | As a core scaffold for inhibitor design. | The difluorophenyl group can enhance binding affinity and selectivity. |

| Biological Probes | As a platform for attaching reporter groups. | The tertiary alcohol provides a convenient handle for functionalization. |

| Chiral Scaffolds | As a starting material for asymmetric synthesis. nih.govrsc.orgtcichemicals.com | Access to stereochemically defined bioactive molecules. |

Applications in Catalyst Development and Ligand Synthesis

The development of novel catalysts and ligands is a cornerstone of modern synthetic chemistry. The electronic properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. The electron-withdrawing nature of the difluorophenyl group in this compound makes it an interesting component for the design of new ligands.

While direct applications of this specific compound in catalysis are not widely reported, the synthesis of chiral phosphine (B1218219) ligands, which are pivotal in asymmetric catalysis, often starts from chiral building blocks. rsc.orgnih.gov The tertiary alcohol of this compound could be resolved to its enantiomers and subsequently elaborated into chiral phosphine ligands. Such ligands could find use in a variety of transition-metal-catalyzed reactions, including hydrogenations and cross-coupling reactions.

The field of asymmetric catalysis continually seeks new ligand architectures to achieve higher enantioselectivities and broader substrate scopes. The unique combination of a chiral center and a difluorinated aromatic ring in derivatives of this compound could offer new opportunities in this area.

Table 4: Potential Applications in Catalyst and Ligand Synthesis

| Application Area | Potential Role of the Compound | Desired Outcome |

| Asymmetric Catalysis | Precursor for chiral phosphine ligands. rsc.orgnih.gov | High enantioselectivity in catalytic reactions. |

| Transition Metal Catalysis | Component of electronically tuned ligands. | Enhanced catalyst activity and stability. |

Future Research Directions and Emerging Trends in the Chemistry of 2 3,4 Difluorophenyl Propan 2 Ol

Exploration of Chemoenzymatic and Biocatalytic Synthesis Routes

The synthesis of chiral molecules, particularly optically active tertiary alcohols, is a cornerstone of modern medicinal chemistry. Traditional chemical methods for preparing such compounds often rely on harsh reagents and metal catalysts, posing environmental and economic challenges. nih.govelsevierpure.com In this context, chemoenzymatic and biocatalytic approaches are emerging as powerful and sustainable alternatives. mdpi.comnih.gov These methods leverage the high selectivity and mild reaction conditions of enzymes to produce enantiomerically pure compounds. nih.govgoogle.com

The enzymatic preparation of optically pure tertiary alcohols has been successfully demonstrated using various enzyme classes, including esterases, lipases, and epoxide hydrolases. nih.govelsevierpure.com For instance, the biocatalytic asymmetric construction of tertiary fluorides has been achieved using engineered aldolases, showcasing the potential for creating complex fluorinated stereocenters. princeton.edunih.gov These enzymes can catalyze the addition of β-fluoro-α-ketoacids to a range of aldehydes, yielding enantiopure secondary and tertiary fluorides. princeton.edunih.gov This biocatalytic platform offers a safe and sustainable route to valuable fluorinated building blocks. princeton.edu

Future research in this area will likely focus on identifying or engineering enzymes, such as alcohol dehydrogenases or specific hydrolases, that can act directly on precursors to 2-(3,4-Difluorophenyl)propan-2-ol or facilitate its stereoselective synthesis. The development of one-pot sequential chemoenzymatic methods, combining chemical steps with biocatalytic transformations, could also provide efficient pathways to this and related fluorinated alcohols. nih.gov A key challenge will be to enhance enzyme stability and compatibility with the organic solvents and reaction conditions required for these syntheses. mdpi.com